3-溴-N-(2-羟基-2-(噻吩-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

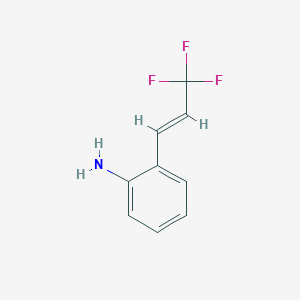

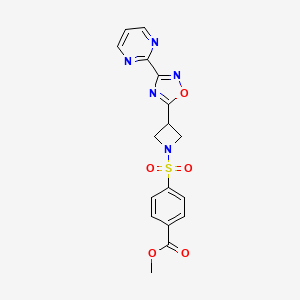

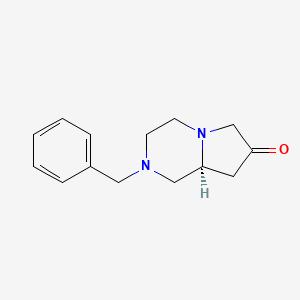

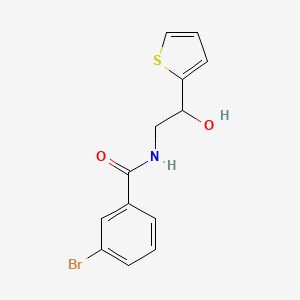

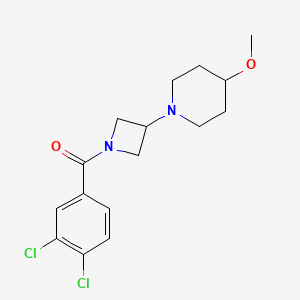

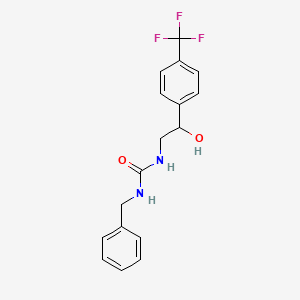

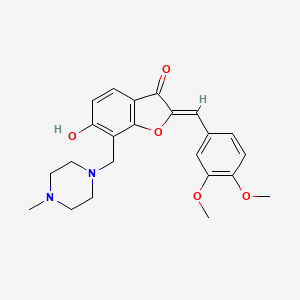

The compound "3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamide derivatives are known for their diverse biological activities, which include enzyme inhibition and antimicrobial effects . The presence of a bromine atom and a thiophene ring in the molecule suggests that it may participate in various chemical reactions and could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or similar acylating agents . In the case of "3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide," the synthesis would likely involve the reaction of a suitable thiophene-containing amine with 3-bromobenzoyl chloride. The synthesis process would need to be optimized to achieve good yields and purity of the desired product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using X-ray diffraction, as demonstrated in related studies . These analyses provide detailed information about the crystal packing, hydrogen bonding, and other intermolecular interactions that can influence the compound's stability and reactivity. For our compound of interest, similar structural analyses would be essential to understand its solid-state properties and potential for forming polymorphs.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and addition-elimination reactions . The bromine atom in "3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" is a reactive site that could be displaced by nucleophiles, such as thiols or amines, to form new compounds. Additionally, the presence of the hydroxy group may allow for further functionalization through esterification or etherification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure . The hydroxy group in the compound may enhance its solubility in polar solvents, while the bromine and thiophene may contribute to its overall lipophilicity. Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the compound's reactivity .

科学研究应用

反应机理和合成技术

Eschenmoser 偶联反应和环转化:Kammel 等人(2015 年)的研究探讨了在碱性条件下溴代苯并内酯/内酰胺与硫脲和 4-甲氧基硫代苯甲酰胺的反应,通过 Eschenmoser 偶联反应和环转化等机理生成各种产物。这展示了溴代化合物在合成复杂分子中的多功能性 Kammel、Tarabová、Růžičková 和 Hanusek,2015 年。

苯并[b]噻吩衍生物的合成:Chapman、Scrowston 和 Westwood(1969 年)对类似于色氨酸的苯并[b]噻吩衍生物的研究突出了通过氯甲基苯并[b]噻吩反应合成药理学相关化合物的过程,展示了噻吩基化合物在药物开发中的潜力 Chapman、Scrowston 和 Westwood,1969 年。

抗真菌剂合成:Narayana 等人(2004 年)详细介绍了新型 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其衍生物作为潜在抗真菌剂的合成。这项工作说明了溴代化合物和噻吩基化合物在开发抗真菌药物中的应用 Narayana、Raj、Ashalatha、Kumari 和 Sarojini,2004 年。

认知增强剂的开发:Phuagphong 等人(2004 年)对认知增强剂 T-588 的一项研究探讨了其对星形胶质细胞中硝普钠诱导的细胞毒性的保护作用,突出了噻吩基衍生物在神经系统疾病中的潜在治疗应用 Phuagphong、Fukushima、Hatanaka、Tanaka、Baba 和 Matsuda,2004 年。

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce multiple cellular responses .

属性

IUPAC Name |

3-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDLYNIIQOZIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)